molecular formula C19H18BrNO2S2 B2955328 3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2097910-57-9

3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2955328
CAS No.: 2097910-57-9
M. Wt: 436.38
InChI Key: CWZSRWAKKSFOBZ-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound of significant interest in modern medicinal chemistry research. This complex molecule features a propanamide core substituted with a 2-bromophenyl group and a unique ethanolamine derivative bearing two distinct thiophene rings (thiophen-2-yl and thiophen-3-yl) on the carbon bearing the hydroxyl group. The presence of multiple aromatic and heteroaromatic systems makes it a valuable scaffold for the development of novel pharmacologically active substances. The compound's primary research value lies in its structural complexity, which combines several key motifs. The thiophene ring is a privileged structure in drug discovery, known for its role in compounds with diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . The incorporation of two different thiophene isomers may allow researchers to explore nuanced structure-activity relationships. Furthermore, the 2-bromophenyl moiety can serve as a handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, enabling the creation of a diverse library of analogues for biological screening. The central propanamide linker and the hydroxyl group can facilitate hydrogen bonding with biological targets, potentially influencing binding affinity and selectivity. This product is intended For Research Use Only and is not approved for use in humans or animals. It is not intended for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S2/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZSRWAKKSFOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Thiophene Functionalization: Incorporation of thiophene rings through cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the bromophenyl group or the amide bond.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

Structural Differences :

  • Backbone : Acetamide (shorter chain) vs. propanamide.
  • Substituents : 4-Bromophenyl (para-substituted) vs. 2-bromophenyl (ortho-substituted). Only one thiophen-2-yl group vs. two thiophenes (2-yl and 3-yl) in the target.
    Functional Implications :
  • The shorter acetamide chain reduces conformational flexibility, possibly limiting interactions with deep binding pockets.
  • The absence of a hydroxyl group in this analogue may reduce solubility compared to the target .

β2-Adrenoceptor Agonist AZD3199 ()

Structural Differences :

  • Core : Propanamide backbone similar to the target but substituted with naphthalene and benzo[d]thiazole groups.
  • Key Features : Lacks thiophene rings and bromine; includes sulfonamide and nitro groups.
    Functional Implications :
  • The naphthalene group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The target’s hydroxyl and thiophene groups may offer improved hydrogen-bonding capacity and metabolic stability compared to AZD3199 .

N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

Structural Differences :

  • Substituents : Tetrazole ring (bioisostere for carboxylic acid) vs. bromophenyl and thiophenes.
  • Backbone : Propanamide with ethylphenyl and methylphenyl groups.
    Functional Implications :
  • The tetrazole ring enhances acidity, mimicking carboxylate interactions in biological systems—a feature absent in the target.
  • The target’s bromine and thiophenes may provide distinct halogen-bonding and aromatic interactions .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

Structural Differences :

  • Aromatic Systems : Indole and fluoro-biphenyl vs. bromophenyl and thiophenes.
  • Substituents: Fluorine (electron-withdrawing) vs. bromine (halogen-bond donor). Functional Implications:
  • Indole’s NH group enables hydrogen bonding, similar to the target’s hydroxyl group.
  • Fluoro-biphenyl enhances metabolic resistance but lacks the dual thiophene arrangement seen in the target.
  • Bromine’s polarizability may strengthen target interactions compared to fluorine .

Biological Activity

3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide, with the CAS number 2097910-57-9, is a complex organic compound that has attracted attention for its potential biological activities. Its molecular formula is C19H18BrNO2S2C_{19}H_{18}BrNO_2S_2, and it has a molecular weight of 436.4 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a hydroxyethyl chain containing two thiophene rings. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

PropertyValue
CAS Number2097910-57-9
Molecular FormulaC19H18BrNO2S2
Molecular Weight436.4 g/mol
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The bromophenyl group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The thiophene rings could facilitate binding to various receptors, modulating their functions.
  • Antioxidant Activity : The hydroxy group may contribute to antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown:

  • IC50 Values : Compounds with similar structures demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, suggesting potential anticancer activity.
CompoundCell LineIC50 (µM)
Related Compound AMCF-70.48
Related Compound BU-9371.54

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary assays suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.

Case Studies

  • Study on Anticancer Efficacy : A recent study explored the effects of structurally similar compounds on cancer cell proliferation. The results indicated that modifications in the aromatic system significantly influenced cytotoxicity and apoptosis induction in MCF-7 cells.
    • Findings : Compounds with electron-withdrawing groups (like bromine) showed enhanced activity compared to those with electron-donating groups.
  • In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and in vivo efficacy of this compound in animal models.

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